N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-6-5-7-16(2)20(15)23-19(27)14-26-22(28)18-9-4-3-8-17(18)21(24-26)25-10-12-29-13-11-25/h3-9H,10-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABZVUWJWZMNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide, also referred to by its CAS number 1189911-61-2, is a synthetic compound with potential therapeutic applications. This article details its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C23H24N6O2S
- Molecular Weight : 448.5 g/mol
- IUPAC Name : this compound
1. Cognitive Enhancement
Research on related compounds has indicated that they may enhance cognitive functions. For instance, studies involving similar acetamide derivatives have demonstrated improvements in learning and memory in rodent models. This suggests that this compound could potentially influence cognitive processes positively.
2. Neuroprotective Effects
Similar compounds have been investigated for neuroprotective effects against neurodegenerative conditions. The presence of a thiomorpholino group may contribute to these effects by modulating neurotransmitter systems or reducing oxidative stress.
Case Studies
Several studies have explored the biological activities of structurally similar compounds:
- Cognitive Function Studies : A study on the effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide reported enhancements in memory and learning capabilities in rat models subjected to amnesia-inducing treatments . This suggests a potential for cognitive enhancement in similar acetamide derivatives.
Comparative Data Table
Conclusion and Future Directions
This compound presents a promising avenue for further research into its biological activities. Future studies should focus on:
- Detailed pharmacological profiling to elucidate its mechanism of action.
- Exploration of its potential therapeutic applications in cognitive enhancement and neuroprotection.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of N-(2,6-Dimethylphenyl)acetamide Derivatives
The following compounds share the N-(2,6-dimethylphenyl)acetamide core but differ in substituents and biological activities:
Key Observations:
Backbone Modifications: The target compound’s phthalazine-thiomorpholine group distinguishes it from simpler derivatives like the diethylamino analog or morpholinone-containing analogs . Thiomorpholine’s sulfur atom may improve membrane permeability compared to oxygenated morpholine derivatives .
Oxadixyl’s fungicidal activity highlights the role of heterocyclic substituents (e.g., oxazolidinyl) in bioactivity .
Synthesis Strategies :
Physicochemical Properties
- Melting Points: The diethylamino analog has a melting point of 66–69°C , while morpholinone derivatives are typically solids (e.g., white powders from ).
- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol due to the phthalazine-thiomorpholine moiety, compared to ~234–347 g/mol for simpler analogs .
Spectroscopic Data Comparison
- NMR Profiles: The morpholinone derivative in shows characteristic peaks at δ 7.69 (br s, NH) and δ 2.14 (s, acetyl group) in ¹H NMR . The target compound’s thiomorpholine and phthalazine groups would likely produce distinct shifts, such as δ 3.5–4.0 (thiomorpholine CH₂-S) and aromatic protons in the phthalazine ring.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2,6-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis of structurally analogous acetamide derivatives typically involves multi-step protocols. For example, describes a two-step acylation process using acetyl chloride and Na₂CO₃ in CH₂Cl₂, with purification via silica gel chromatography and recrystallization from ethyl acetate (yield: 58%). Key parameters include stoichiometric control of reagents (e.g., acetyl chloride in excess for complete conversion) and solvent selection to stabilize intermediates. Reaction times (e.g., overnight stirring for complete acylation) and temperature (room temperature for stability of thiomorpholine groups) are critical to avoid side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. For example, in , the ¹H NMR spectrum of a related acetamide derivative shows diagnostic peaks: δ 7.69 ppm (amide NH proton, broad singlet) and δ 2.14 ppm (acetyl methyl group). ESI/APCI(+) mass spectrometry confirmed the molecular ion [M+H]⁺ at m/z 346. Researchers should prioritize resolving peaks for the thiomorpholine ring protons (δ 3.31–3.55 ppm) and aromatic substituents (δ 7.16–7.39 ppm) to confirm regioselectivity .
Q. How does the thiomorpholine substituent influence the compound’s physicochemical properties?
- Methodological Answer : The thiomorpholine group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its sulfur atom and cyclic amine structure. highlights that similar thioether-containing acetamides exhibit logP values < 2.5, suggesting moderate hydrophilicity. Computational tools (e.g., PubChem-derived InChI keys in ) can predict partition coefficients and hydrogen-bonding capacity, critical for bioavailability studies .
Advanced Research Questions
Q. What experimental design strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : A split-split plot design (as in ) can systematically evaluate stability. For example:
- Plots : pH levels (e.g., 2.0, 7.4, 9.0).
- Subplots : Temperature gradients (4°C, 25°C, 37°C).
- Sub-subplots : Time intervals (0, 24, 48 hours).
Use HPLC to quantify degradation products and NMR to confirm structural integrity. ’s INCHEMBIOL project framework provides a template for long-term stability studies under simulated environmental conditions .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, solvent interference). recommends:
- Normalization : Express activity as % inhibition relative to positive controls.
- Dose-response validation : Use EC₅₀/IC₅₀ values across ≥3 independent replicates.
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
Comparative studies with structural analogs (e.g., fluorophenyl or chloro-substituted derivatives in ) can isolate the thiomorpholine moiety’s contribution .
Q. What in silico approaches are suitable for predicting the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) are effective. ’s PubChem-derived InChI key (VPNSXDGIYWQSIW-UHFFFAOYSA-N) enables 3D structure retrieval for target alignment. Prioritize targets with cysteine-rich binding pockets (thiomorpholine’s sulfur may form disulfide bonds). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can researchers design toxicity studies to evaluate ecological risks, as per regulatory guidelines?
- Methodological Answer : Follow ’s INCHEMBIOL framework:
- Tier 1 : Acute toxicity in Daphnia magna (EC₅₀) and zebrafish embryos (LC₅₀).
- Tier 2 : Chronic exposure in soil microcosms (OECD 216 guideline) to assess biodegradation and bioaccumulation.
- Tier 3 : Genotoxicity (Ames test, Comet assay) and endocrine disruption (YES/YAS assay).
Analytical methods like LC-MS/MS () ensure sensitive detection of metabolites in biotic samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
